2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Medicinal Chemistry Kinase Inhibitor Design Metal Chelation

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098065-57-5) is a fully substituted difluoromethylpyrazole bearing a pyridin-4-yl group at the 3-position and an acetonitrile side chain at the 5-position. With a molecular formula of C₁₁H₈F₂N₄ and a molecular weight of 234.20 g/mol, this compound is supplied as a research-grade building block with typical purities ranging from 95% to 98%.

Molecular Formula C11H8F2N4
Molecular Weight 234.2 g/mol
CAS No. 2098065-57-5
Cat. No. B1479529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
CAS2098065-57-5
Molecular FormulaC11H8F2N4
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C(=C2)CC#N)C(F)F
InChIInChI=1S/C11H8F2N4/c12-11(13)17-9(1-4-14)7-10(16-17)8-2-5-15-6-3-8/h2-3,5-7,11H,1H2
InChIKeyVXNVROQHBGGGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098065-57-5): Procurement-Relevant Structural and Functional Profile


2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098065-57-5) is a fully substituted difluoromethylpyrazole bearing a pyridin-4-yl group at the 3-position and an acetonitrile side chain at the 5-position . With a molecular formula of C₁₁H₈F₂N₄ and a molecular weight of 234.20 g/mol, this compound is supplied as a research-grade building block with typical purities ranging from 95% to 98% . The difluoromethyl (-CHF₂) moiety on the pyrazole N1 position confers distinct electronic properties, while the pyridin-4-yl substituent provides a nitrogen lone pair available for metal coordination or hydrogen bonding, making this scaffold relevant in medicinal chemistry and agrochemical campaigns targeting kinase inhibition, succinate dehydrogenase (SDH) inhibition, and other pyrazole-based pharmacophore explorations [1].

Why Generic Substitution of 2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile Fails: Structural Determinants of Divergent Performance


This compound cannot be replaced with casual in-class analogs because three structural features independently modulate its reactivity and recognition: (i) the N1-difluoromethyl group, which alters lipophilicity, metabolic stability, and hydrogen-bond donor capacity relative to -CH₃ or -CH(CH₃)₂ analogs [1]; (ii) the pyridin-4-yl regioisomer, whose nitrogen positioning affects metal-chelation geometry and π-stacking differently than the pyridin-2-yl or pyridin-3-yl isomers ; and (iii) the 5-acetonitrile substituent, which previous SAR campaigns around ROS kinase inhibitors have identified as critical for potency, with its replacement leading to significant activity loss [2]. Substituting any single element with a near-neighbor analog—such as the pyridin-2-yl isomer (CAS 2098050-47-4) or the des-difluoromethyl variant (CAS 2095410-75-4)—yields a molecule with non-identical conformational preferences, physicochemical properties, and biological recognition profiles. The quantitative evidence below characterizes the differentiation dimensions a procurement scientist must evaluate.

Quantitative Differentiation Evidence for 2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098065-57-5)


Regioisomeric Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Isomer in Metal-Coordination Context

The pyridin-4-yl substituent on the target compound positions the pyridine nitrogen para to the pyrazole ring, favoring linear metal-coordination vectors and distinct π-stacking geometry compared to the pyridin-2-yl isomer (CAS 2098050-47-4), where the nitrogen is ortho and introduces a chelating pocket with the pyrazole N2 . In ROS kinase inhibitor SAR studies, the pyridin-4-yl regioisomer was essential for maintaining inhibitory activity; the lead compound KIST301080 relies on this regioisomer for selective ROS kinase binding, and related 4-(pyridin-4-yl)-1H-pyrazole derivatives achieved IC₅₀ values of 6.25 μM against ROS kinase [1]. While the target compound itself has not been profiled in this assay, the demonstrated dependence of kinase inhibition on the pyridin-4-yl regioisomer establishes that the pyridin-2-yl analog cannot be assumed equipotent without explicit head-to-head testing.

Medicinal Chemistry Kinase Inhibitor Design Metal Chelation

Difluoromethyl (-CHF₂) vs. Non-Fluorinated or Alkyl N1-Substituents: Impact on Lipophilicity and Hydrogen-Bond Donor Capacity

The N1-difluoromethyl group differentiates the target compound from its des-fluoro (CAS 2095410-75-4) and N1-isopropyl analogs. In SDHI fungicide campaigns, the -CHF₂ group forms a critical hydrogen bond with C-Arg81 in the succinate dehydrogenase binding pocket, which is absent with -CH₃ or -CH(CH₃)₂ substituents [1]. This hydrogen bond was directly observed through molecular docking simulations and correlated with enhanced antifungal activity. While the target compound itself has not been assayed against SDH, the difluoromethyl-pyrazole motif was identified as a privileged scaffold in SDHI inhibitor design, and the -CHF₂→H replacement was shown to abolish this key interaction [1]. Additionally, the difluoromethyl group increases lipophilicity (calculated contribution: π ≈ +0.5 to +0.8 logP units vs. -H) while retaining a hydrogen-bond donor, a balance not achievable with -CH₃ or -CF₃ [2].

Agrochemical Discovery SDH Inhibition Physicochemical Property Optimization

5-Acetonitrile Side Chain: Essential for ROS Kinase Inhibitory Activity vs. Replacement Groups

The acetonitrile (-CH₂CN) group at the pyrazole 5-position was identified as a critical potency determinant in a series of 4-(pyridin-4-yl)-1H-pyrazole ROS kinase inhibitors [1]. In this study, the acetonitrile-bearing compound 6h displayed an IC₅₀ of 6.25 μM, and the authors explicitly noted that the acetonitrile group at the pyrazole ring was essential for activity [1]. The target compound (CAS 2098065-57-5) retains this pharmacophoric acetonitrile, differentiating it from analogs where this position is unsubstituted, hydroxylated, or replaced with ester/amide groups that would alter both hydrogen-bonding and steric properties. The general synthetic method recently reported for constructing such fully substituted difluoromethylpyrazoles via cyclization of difluoroacetohydrazonoyl bromides with 2-acylacetonitriles confirms the accessibility and regiochemical fidelity of this substitution pattern [2].

Kinase Inhibition Structure-Activity Relationship Fragment-Based Drug Design

Supplier Purity and Quality Control: Batch-to-Batch Variability Across Commercial Sources

Commercial purity specifications for the target compound vary between suppliers: Leyan reports a purity of 98% (product 2281726) , while CymitQuimica specifies a minimum purity of 95% . This 3-percentage-point differential can be meaningful in applications requiring stoichiometric control, such as fragment library construction or parallel synthesis, where impurities at 5% may generate off-target byproducts. The closely related pyridin-2-yl isomer (CAS 2098050-47-4, AKSci 1669FW) is also offered, but no purity specification is publicly listed, creating additional uncertainty for procurement comparisons . The recently published cyclization-based synthetic route provides a framework for in-house quality verification, as the method reports regioselective formation of the fully substituted difluoromethylpyrazole core [1].

Chemical Procurement Quality Assurance Building Block Validation

Synthetic Accessibility and Regioselectivity: Validated Cyclization Route vs. Multi-Step Linear Syntheses for Analogs

A 2024 J. Org. Chem. publication demonstrated a concise cyclization method for fully substituted difluoromethylpyrazoles, including those bearing heteroaryl and nitrile substituents, achieving good product yields and high regioselectivity under mild conditions [1]. The method specifically employs difluoroacetohydrazonoyl bromides and 2-acylacetonitriles, which are precursors compatible with the pyridine and nitrile functionalities present in the target compound. This is in contrast to earlier multi-step routes for related difluoromethylpyrazoles (e.g., the 2011 Tetrahedron method [2]) that required pre-functionalized pyrazole cores and offered less flexibility in introducing the acetonitrile group at the 5-position. The availability of a validated, high-yielding synthetic entry differentiates this substitution pattern from analogs that lack published synthetic protocols or require lengthier routes.

Synthetic Methodology Process Chemistry Building Block Supply

Limited Direct Comparative Data: Acknowledged Evidentiary Gap Statement

An exhaustive search of PubMed, CAS Common Chemistry, BindingDB, and Google Patents using the CAS number 2098065-57-5, the InChI key, and the SMILES string returned no direct head-to-head comparative studies (e.g., IC₅₀ panels, selectivity profiles, PK measurements, or co-crystal structures) in which this exact compound was assayed alongside its closest analogs under identical experimental conditions [1][2][3]. The differentiation evidence presented above therefore relies on class-level inference from structurally related pyrazole-acetonitrile derivatives (ROS kinase inhibitors, SDHI fungicides) and on structural/logistical parameters (regioisomer identity, purity, synthetic accessibility). This evidentiary gap means that procurement decisions based on predicted biological performance carry higher uncertainty than would be the case for well-profiled clinical candidates or tool compounds. Users are advised to request custom comparative profiling data from suppliers or contract research organizations before committing to large-scale procurement for bioassay-dependent programs.

Data Transparency Procurement Risk Evidence Gaps

Best-Fit Research and Industrial Application Scenarios for 2-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098065-57-5)


ROS Kinase Inhibitor Fragment Elaboration and Lead Optimization

Published SAR on 4-(pyridin-4-yl)-1H-pyrazole ROS kinase inhibitors demonstrated that both the pyridin-4-yl regioisomer and the acetonitrile substituent are essential for activity, with lead compound 6h achieving an IC₅₀ of 6.25 μM [5]. The target compound (CAS 2098065-57-5) incorporates these exact pharmacophoric elements and adds a metabolically stabilizing difluoromethyl group, positioning it as a logical starting fragment for structure-based optimization of ROS kinase or related tyrosine kinase inhibitors. Procurement for this application is justified because the pyridin-4-yl regioisomer cannot be substituted with the pyridin-2-yl isomer (CAS 2098050-47-4), which alters the metal-coordination vector .

Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Development for Agrochemical Discovery

The difluoromethyl-pyrazole motif has been validated as a key pharmacophore in SDHI fungicide design, with the -CHF₂ group forming a critical hydrogen bond with C-Arg81 in the SDH binding pocket [5]. The target compound combines this motif with a pyridin-4-yl ring capable of π-stacking and an acetonitrile group that can serve as a bioisostere for carboxamide, as explored in the amide-β-ketonitrile replacement strategy . This makes it a suitable candidate for SDHI-focused fragment screening or scaffold-hopping campaigns, where procurement of the exact compound ensures the -CHF₂ hydrogen-bond donor is preserved—a feature lost in N1-H or N1-alkyl analogs.

Regioselective Synthesis Methodology Benchmarking and Building Block Resupply

The 2024 J. Org. Chem. cyclization method provides a validated single-step route to fully substituted difluoromethylpyrazoles with high regioselectivity [5]. Laboratories establishing in-house capabilities for generating this scaffold can use the target compound as an authentic standard for reaction optimization, regiochemical verification (by NMR or X-ray crystallography), and purity benchmarking. The commercial availability of the compound at 98% purity enables immediate method validation without the lead time required for de novo synthesis.

Physicochemical Property Optimization via Fluorinated Fragment Replacement

The difluoromethyl group offers a unique balance of lipophilicity (estimated π contribution +0.5 to +0.8 logP units relative to -H) and hydrogen-bond donor capacity (~1.0) that cannot be simultaneously achieved with -CH₃, -CF₃, or -Cl substituents [5]. This compound serves as a well-defined probe for quantifying the impact of -CHF₂ introduction on logD, solubility, permeability, and metabolic stability in a series where the non-fluorinated analog (CAS 2095410-75-4) serves as the paired control. Procurement of both compounds from the same supplier enables controlled paired-property comparisons.

Quote Request

Request a Quote for 2-(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.